molecular formula C21H21ClN2O2 B15034090 Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate

Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate

Cat. No.: B15034090
M. Wt: 368.9 g/mol
InChI Key: DIJIPGOIWIKUFQ-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

The synthesis of Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-2-methylaniline and 6,8-dimethylquinoline-3-carboxylic acid.

    Coupling Reaction: The 4-chloro-2-methylaniline is coupled with 6,8-dimethylquinoline-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The resulting intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product, this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro or carbonyl groups.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development and biochemical studies.

    Medicine: Preliminary studies suggest that the compound may have anti-inflammatory, antimicrobial, and anticancer properties, although further research is needed to confirm these effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.

Comparison with Similar Compounds

Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the quinoline core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

ethyl 4-(4-chloro-2-methylanilino)-6,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C21H21ClN2O2/c1-5-26-21(25)17-11-23-19-14(4)8-12(2)9-16(19)20(17)24-18-7-6-15(22)10-13(18)3/h6-11H,5H2,1-4H3,(H,23,24)

InChI Key

DIJIPGOIWIKUFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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